Computed Lipophilicity (XLogP3-AA) vs. 4-Chlorophenyl Analog
The target compound exhibits a computed XLogP3-AA of 3.6, indicative of moderate lipophilicity suitable for blood-brain barrier penetration and oral bioavailability [1]. Its closest mono-chlorinated analog, 2-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine (CAS 97166-79-5), has a reported calculated LogP of approximately 3.6 . While numerically similar, the target compound achieves this lipophilicity through a distinct combination of chloro (electron-withdrawing, lipophilic) and methyl (electron-donating, lipophilic) substituents rather than a single chloro group. This dual substitution in the 3,4-positions alters the electron density distribution on the N-phenyl ring, which may modulate π-π stacking interactions with aromatic residues in biological targets—a hypothesis supported by the known SAR of PAR-1 inhibitors where subtle substituent changes produce significant potency shifts [2].
| Evidence Dimension | Computed octanol-water partition coefficient |
|---|---|
| Target Compound Data | XLogP3-AA = 3.6 |
| Comparator Or Baseline | 2-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine: Calculated LogP ≈ 3.6 |
| Quantified Difference | Equivalent (± 0.1) |
| Conditions | Computed by XLogP3 3.0 (PubChem) for target; calculated by unspecified method (Fluorochem) for comparator |
Why This Matters
Equivalent lipophilicity achieved through dual substitution enables different metabolic and off-target profiles, critical for lead optimization programs seeking to differentiate within a chemical series.
- [1] PubChem Compound Summary for CID 4466186, 2-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/4466186 (accessed 2026-05-06). View Source
- [2] Zhang H, Maryanoff B, White K, Yabut SC, Ye H, Chen C. 2,3-Dihydro-1H-isoindol-1-imine derivatives useful as thrombin PAR-1 receptor antagonists. US Patent US8673890B2, 2014. View Source
